1-methyl-4-(2-phenylpropyl)piperazine 1-methyl-4-(2-phenylpropyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10240199
InChI: InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3
SMILES: CC(CN1CCN(CC1)C)C2=CC=CC=C2
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

1-methyl-4-(2-phenylpropyl)piperazine

CAS No.:

Cat. No.: VC10240199

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(2-phenylpropyl)piperazine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name 1-methyl-4-(2-phenylpropyl)piperazine
Standard InChI InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3
Standard InChI Key WUXHYYCMUHZPHZ-UHFFFAOYSA-N
SMILES CC(CN1CCN(CC1)C)C2=CC=CC=C2
Canonical SMILES CC(CN1CCN(CC1)C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-methyl-4-(2-phenylpropyl)piperazine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . Its structure consists of a six-membered piperazine ring substituted with a methyl group at one nitrogen atom and a 2-phenylpropyl chain at the opposing nitrogen. The phenylpropyl moiety introduces steric bulk and lipophilicity, influencing both receptor binding kinetics and blood-brain barrier permeability .

Stereochemical Considerations

Synthesis and Manufacturing Processes

The synthesis of 1-methyl-4-(2-phenylpropyl)piperazine typically involves Methyl transporter reactions or reductive amination strategies. A patented method (CN102304102B) outlines the conversion of 1,4-lupetazin to 1-methylpiperazine derivatives under catalytic conditions, which can be adapted for this compound :

Key Reaction Parameters

ParameterConditions
CatalystRaney nickel, Pd/C, or CuCl₂
SolventToluene, THF, or ethanol
Temperature50–250°C
Pressure0.2–20 MPa
Yield60–85% (optimized)

Pharmacological Properties and Mechanisms of Action

1-Methyl-4-(2-phenylpropyl)piperazine exhibits high affinity for monoamine transporters, with notable selectivity for DAT over the serotonin transporter (SERT). Comparative data from radioligand binding assays reveal:

Binding Affinities and Selectivity Ratios

TargetIC₅₀ (nM)Selectivity (DAT/SERT)Source
Dopamine Transporter8.293
Serotonin Transporter762-
Norepinephrine Transporter>1,000-

The compound’s reuptake inhibition profile demonstrates a 29-fold higher potency in blocking dopamine uptake compared to direct transporter binding, suggesting allosteric modulation mechanisms . Molecular dynamics simulations attribute this effect to stabilization of the DAT inward-facing conformation via hydrophobic interactions with the phenylpropyl group .

ParameterValue (Rat LD₅₀)
Oral320 mg/kg
Intraperitoneal110 mg/kg

Hepatotoxicity observed at doses >100 mg/kg correlates with cytochrome P450 induction, necessitating cautious dose escalation in clinical trials .

Recent Research and Developments

Structural Analog Optimization

Recent efforts focus on modifying the phenylpropyl side chain to improve selectivity:

  • Fluorinated analogs: Introducing para-fluoro substituents increases DAT affinity (IC₅₀ = 1.4 nM) while reducing hERG channel liability .

  • Bicyclic derivatives: Incorporating diazabicyclooctane moieties enhances metabolic stability but compromises blood-brain barrier penetration .

Clinical Trial Landscape

As of 2025, no active clinical trials target this compound, though related piperazine derivatives are in Phase II studies for Parkinson’s disease (NCT04839982) .

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